1,3-Benzodioxole-4-carbaldehyde

Overview

Description

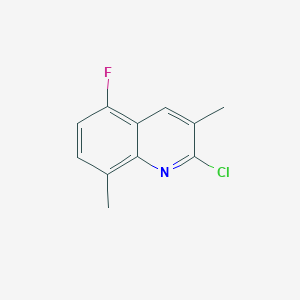

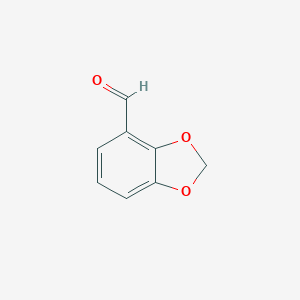

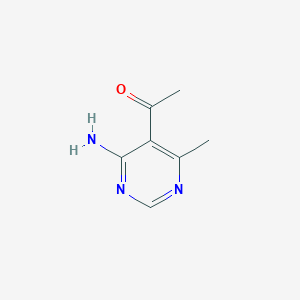

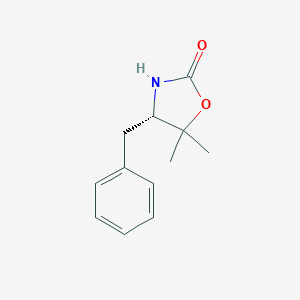

1,3-Benzodioxole-4-carbaldehyde is an organic compound . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of this compound can be achieved through a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane . After extraction of the derivative, the product was confirmed by characteristic 1 H NMR signals .Molecular Structure Analysis

The molecular formula of this compound is C8H6O3 . Its molecular weight is 150.134 g/mol . The structure was confirmed by conventional spectroscopic methods (1 H NMR and 13 C NMR) .Chemical Reactions Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities . They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The probable mechanisms are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .Physical and Chemical Properties Analysis

This compound has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg . Its density is 1.312 g/mL .Scientific Research Applications

Synthesis and Crystal Structure Analysis :

- Li Zhang, Songqing Wang, and Xuan Yu (2007) synthesized a compound by reacting 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester, finding that the 1.3-benzodioxolane system is planar (Zhang, Wang, & Yu, 2007).

- A. Asiri, Salman A. Khan, and M. Tahir (2011) studied a compound incorporating 1,3-benzodioxole-5-carbaldehyde moiety, which crystallized with two roughly planar molecules (Asiri, Khan, & Tahir, 2011).

Potential Pharmacological Activities :

- T. Sekiya et al. (1994) discovered that derivatives of 1,3-benzodioxole-4-carbaldehyde, such as EAB-309, showed potent inhibitory effects on acyl-CoA: cholesterol O-acyltransferase and potential as hypocholesterolemic and antiatherosclerotic agents (Sekiya et al., 1994).

- Bono Naga Sudha, N. Subbaiah, and Manchala Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, showing significant antioxidant and anti-inflammatory activity (Sudha, Subbaiah, & Mahalakshmi, 2021).

Antibacterial and Antifungal Properties :

- R. Othman, W. Al-Masoudi, Adil A. Hama, and S. M. Hussain (2019) demonstrated the potent antibacterial and antifungal activity of a Schiff base derived from Sulphamerazine and 1, 3-Benzodioxole-5-carbaldehyde (Othman, Al-Masoudi, Hama, & Hussain, 2019).

Chemical Transformations and Applications :

- M. Schlosser, J. Gorecka, and E. Castagnetti (2003) developed a methodology for the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, highlighting the versatility of 1,3-benzodioxole derivatives in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).

Anticancer Research :

- Sayanti Gupta et al. (2016) synthesized derivatives of 2-phenyl 1,3-benzodioxole and evaluated them for their anticancer, DNA binding, and antibacterial potential, identifying compounds with greater potency than standard reference compounds (Gupta et al., 2016).

Safety and Hazards

Properties

CAS No. |

184360-97-2 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

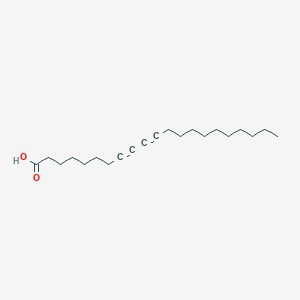

(E)-4-(1,3-benzodioxol-4-yl)but-3-enoic acid |

InChI |

InChI=1S/C11H10O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1-5H,6-7H2,(H,12,13)/b4-2+ |

InChI Key |

ARZFDEQRBWNHES-DUXPYHPUSA-N |

Isomeric SMILES |

C1OC2=CC=CC(=C2O1)/C=C/CC(=O)O |

SMILES |

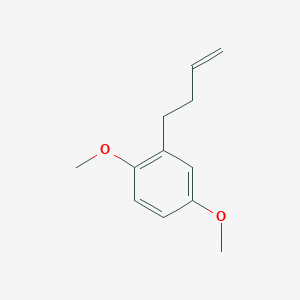

C1OC2=CC=CC(=C2O1)C=O |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C=CCC(=O)O |

| 7797-83-3 | |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)